molecular formula C15H15ClN2O2 B1318026 N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide CAS No. 953900-02-2

N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide

Cat. No.: B1318026
CAS No.: 953900-02-2
M. Wt: 290.74 g/mol
InChI Key: BYIQRNYXMXZEBM-UHFFFAOYSA-N
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Description

“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both amino and chloro groups in the molecule suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” typically involves the following steps:

    Starting Materials: 4-Aminophenol, 4-Chloro-2-methylphenol, and acetic anhydride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dechlorinated product.

    Substitution: Phenolic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Activity: Potential use as a precursor for biologically active compounds, including pharmaceuticals.

Medicine

    Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

Industry

    Material Science: Used in the development of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of “N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The presence of the amino and chloro groups suggests it could form hydrogen bonds or participate in electron transfer reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-2-phenoxyacetamide
  • N-(4-Aminophenyl)-2-(4-chlorophenoxy)-acetamide
  • N-(4-Aminophenyl)-2-(2-methylphenoxy)-acetamide

Uniqueness

“N-(4-Aminophenyl)-2-(4-chloro-2-methylphenoxy)-acetamide” is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-8-11(16)2-7-14(10)20-9-15(19)18-13-5-3-12(17)4-6-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIQRNYXMXZEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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